3,4-Dichlorobenzoyl isothiocyanate
Overview
Description
3,4-Dichlorobenzoyl isothiocyanate is a chemical compound with the molecular formula C8H3Cl2NOS. It belongs to the class of isothiocyanates, which are derivatives of thiourea. This compound is a colorless to yellow crystalline solid that is soluble in organic solvents. It is primarily used in proteomics research and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates, including 3,4-Dichlorobenzoyl isothiocyanate, can be achieved through various methods. One common method involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophilic reagent such as tosyl chloride . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods
Industrial production of isothiocyanates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The specific conditions for the industrial production of this compound are not widely documented, but they likely follow similar protocols to those used in laboratory synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzoyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing multiple bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., triethylamine), electrophiles (e.g., tosyl chloride), and nucleophiles (e.g., amines). Reaction conditions typically involve organic solvents and controlled temperatures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives, while reactions with other nucleophiles can produce a variety of substituted isothiocyanates .
Scientific Research Applications
3,4-Dichlorobenzoyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: It is employed in proteomics research to study protein interactions and modifications.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzoyl isothiocyanate involves its ability to react with nucleophiles, such as amino groups in proteins, leading to the formation of covalent bonds. This reactivity is due to the presence of the isothiocyanate group (N=C=S), which is highly electrophilic. The compound can affect various molecular targets and pathways, including enzymes involved in redox balance and bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison
3,4-Dichlorobenzoyl isothiocyanate is unique due to the presence of two chlorine atoms on the benzoyl ring, which can influence its reactivity and biological activity. Compared to other isothiocyanates, it may exhibit different pharmacological properties and reactivity patterns due to these structural differences .
Properties
IUPAC Name |
3,4-dichlorobenzoyl isothiocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NOS/c9-6-2-1-5(3-7(6)10)8(12)11-4-13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKAYAYPFHKTFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N=C=S)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20989520 | |
Record name | 3,4-Dichlorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20989520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-85-4 | |
Record name | NSC67768 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichlorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20989520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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